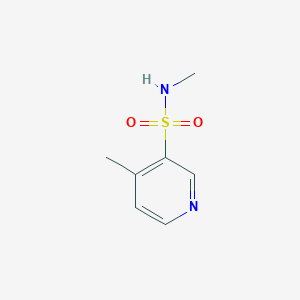

N,4-Dimethylpyridine-3-sulfonamide

Description

Overview of Pyridine (B92270) Sulfonamides as a Class of Organic Compounds

Pyridine sulfonamides are organic compounds characterized by the presence of a pyridine ring and a sulfonamide functional group (-SO₂NR₂). wikipedia.org The pyridine ring is a heterocyclic aromatic compound similar to benzene (B151609), with one CH group replaced by a nitrogen atom. This nitrogen atom imparts distinct properties to the ring, influencing its reactivity and physical characteristics. The sulfonamide group, consisting of a sulfonyl group attached to a nitrogen atom, is a cornerstone of many pharmacologically important molecules. wikipedia.org

The sulfonamide functional group is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. mdpi.com This characteristic is crucial for its interaction with biological targets. The geometry of the sulfonamide group is typically tetrahedral around the sulfur atom, and the S-N bond has a degree of rotational restriction. wikipedia.org

The history of sulfonamide research is a landmark in the development of medicinal chemistry. The journey began in the early 20th century with the discovery of Prontosil, a sulfonamide-containing dye, which was found to have antibacterial properties. wikipedia.orgopenaccesspub.org This breakthrough, led by Gerhard Domagk, opened the door to the era of antibacterial chemotherapy and earned him the Nobel Prize in Medicine in 1939. openaccesspub.org It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide (B372717). openaccesspub.org

This initial discovery sparked a massive wave of research, leading to the synthesis of thousands of sulfonamide derivatives. wikipedia.org These "sulfa drugs" were the first broadly effective systemic antibacterial agents and played a critical role in treating various infectious diseases before the widespread availability of penicillin. wikipedia.orghuvepharma.com The research also laid the foundation for understanding structure-activity relationships, as chemists systematically modified the sulfanilamide structure to improve efficacy and reduce toxicity. openaccesspub.org Over the years, the applications of sulfonamides have expanded beyond antibacterial agents to include diuretics, antidiabetic drugs, and anticonvulsants, highlighting the enduring importance of this chemical class in academic and industrial research. rsc.orgopenaccesspub.org

Research Rationale for Investigating N,4-Dimethylpyridine-3-sulfonamide

This compound possesses a specific arrangement of functional groups that makes it an interesting subject for chemical study. The core structure consists of a pyridine ring with a sulfonamide group at the 3-position and a methyl group at the 4-position. The sulfonamide nitrogen is further substituted with a methyl group.

This particular substitution pattern influences the electronic and steric environment of the molecule. The methyl group at the 4-position of the pyridine ring is an electron-donating group, which can affect the basicity of the pyridine nitrogen. The N-methyl group on the sulfonamide moiety alters its hydrogen bonding potential compared to a primary sulfonamide. The relative positions of the sulfonamide and the 4-methyl group create a distinct steric profile that can influence its interactions with other molecules.

| Property | Value |

| Molecular Formula | C₈H₁₁N₂O₂S |

| Molecular Weight | 185.24 g/mol |

| SMILES Code | O=S(C1=CC=C(C)C=C1)(NC)=O |

Table 1: Key Properties of N,4-Dimethylbenzenesulfonamide, a related compound. bldpharm.com

The specific and relatively simple structure of this compound makes it a valuable model compound for investigating the fundamental properties of the broader class of pyridine sulfonamides. By studying its synthesis, reactivity, and conformational preferences, researchers can gain insights that are applicable to more complex derivatives.

The synthesis of this compound and its analogs often involves standard organic reactions, such as the reaction of a sulfonyl chloride with an amine. wikipedia.org Investigating the optimization of these synthetic routes for this specific compound can provide valuable data for the preparation of other pyridine sulfonamides. Furthermore, detailed spectroscopic and crystallographic analysis of this compound can elucidate the conformational biases and intermolecular interactions that are characteristic of this class of compounds. This fundamental understanding is crucial for the rational design of new pyridine sulfonamide derivatives with specific desired properties for various applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N,4-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-4-9-5-7(6)12(10,11)8-2/h3-5,8H,1-2H3 |

InChI Key |

OGJACCLCNRHNJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Dimethylpyridine 3 Sulfonamide and Its Analogs

Established Synthetic Pathways for N,4-Dimethylpyridine-3-sulfonamide

The traditional synthesis of this compound is a multi-step process that hinges on two fundamental reaction types: the sulfonation of a pyridine (B92270) precursor followed by amination to form the final sulfonamide.

Sulfonation Reactions of Pyridine Derivatives

The introduction of a sulfonyl group onto the pyridine ring is the critical first stage in the synthesis. This is typically achieved through electrophilic aromatic substitution, where a suitable sulfonating agent reacts with the pyridine derivative. The synthesis of the key intermediate, 4-methylpyridine-3-sulfonyl chloride, is paramount. While direct sulfonation of 4-methylpyridine (B42270) can be challenging, pathways involving precursors like 3-aminopyridine (B143674) are well-documented for creating the pyridine-3-sulfonyl chloride core structure. chemicalbook.comgoogle.compatsnap.com

Chlorosulfonic acid (ClSO₃H) serves as a potent reagent for both sulfonation and direct chlorosulfonation of aromatic compounds. lsu.edupageplace.de In the context of pyridine chemistry, it is a key player in introducing the sulfonyl chloride moiety. The reaction mechanism involves the electrophilic attack of a sulfur trioxide equivalent, derived from chlorosulfonic acid, onto the electron-rich pyridine ring.

Chlorosulfonic acid can be used in excess (at least two equivalents) to directly install the sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. pageplace.de For pyridine derivatives, the reaction can be modulated by forming a complex between pyridine and chlorosulfonic acid, which then acts as the sulfonating agent. nih.gov This method is advantageous as it can often proceed under milder conditions compared to using sulfur trioxide. pageplace.de The sulfonation of the 4-methylpyridine ring is directed to the 3-position due to the directing effects of the ring nitrogen and the methyl group. The resulting 4-methylpyridine-3-sulfonyl chloride is the essential precursor for the subsequent amination step.

Amination Strategies for Sulfonamide Formation

The formation of the sulfonamide bond is the final key transformation. This reaction is a cornerstone of medicinal chemistry, valued for its reliability and the stability of the resulting sulfonamide linkage. nih.govsigmaaldrich.com

The most direct and common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comacs.org In the synthesis of this compound, this involves the reaction of 4-methylpyridine-3-sulfonyl chloride with methylamine (B109427).

This transformation is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. cbijournal.com The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the final product. researchgate.net

Table 1: General Conditions for Amination of Sulfonyl Chlorides

| Parameter | Typical Conditions | Rationale |

| Amine | Primary or Secondary Amine (e.g., Methylamine) | Reactant providing the nitrogen for the sulfonamide. |

| Base | Pyridine, Triethylamine, NaH, K₂CO₃ | Neutralizes HCl byproduct, driving the reaction forward. cbijournal.comresearchgate.net |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), DMF | Provides a medium for the reactants to dissolve and interact. cbijournal.commdpi.com |

| Temperature | 0 °C to Room Temperature | Often started at a lower temperature to control the exothermic reaction, then allowed to warm. cbijournal.com |

Advanced Synthetic Approaches for Pyridine Sulfonamide Derivatives

Modern synthetic chemistry offers sophisticated tools for rapidly creating libraries of chemical compounds for screening and development. For pyridine sulfonamide derivatives, click chemistry has emerged as a powerful strategy.

Click Chemistry Applications in this compound Analog Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an efficient and high-yielding method for synthesizing complex molecules from simple building blocks. nih.govnih.gov This strategy is exceptionally well-suited for generating analogs of a core structure like this compound.

A synthetic route can be designed where a precursor molecule, such as 4-azidopyridine-3-sulfonamide, is first prepared. nih.gov This azide-functionalized core can then be "clicked" with a wide variety of terminal alkynes, each introducing a different "tail" or functional group onto the pyridine ring at the 4-position. This modular approach allows for the rapid generation of a diverse library of analogs. The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov

For instance, a study on 4-substituted pyridine-3-sulfonamides utilized the CuAAC reaction between 4-azidopyridine-3-sulfonamide and various alkynes to create a series of novel carbonic anhydrase inhibitors. nih.gov This highlights the utility of the click chemistry approach in medicinal chemistry discovery.

Table 2: Examples of Pyridine Sulfonamide Analogs Synthesized via Click Chemistry

| Azide Precursor | Alkyne Partner | Catalyst/Conditions | Resulting Moiety | Reference |

| 4-Azidopyridine-3-sulfonamide | Phenylacetylene | CuI, Et₃N, MeCN, rt | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl) | nih.gov |

| 4-Azidopyridine-3-sulfonamide | 1-Ethynyl-4-fluorobenzene | CuI, Et₃N, MeCN, rt | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl) | nih.gov |

| 4-Azidopyridine-3-sulfonamide | Propargyl alcohol | CuI, Et₃N, MeCN, rt | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl) | nih.gov |

| 4-Azidopyridine-3-sulfonamide | 3-Phenyl-1-propyne | CuI, Et₃N, MeCN, rt | 4-(4-Benzyl-1H-1,2,3-triazol-1-yl) | nih.gov |

This strategy could be adapted to create analogs of this compound by first synthesizing an azide- or alkyne-functionalized version of the parent compound, followed by click reactions with a diverse set of reaction partners.

CuAAC Reaction in 4-Substituted Pyridine-3-sulfonamide (B1584339) Preparation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed for the synthesis of 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov This method allows for the introduction of a 1,2,3-triazole "tail" at the 4-position of the pyridine ring, a strategy used to explore the active site of biological targets like carbonic anhydrase. mdpi.com

The typical synthetic route begins with the preparation of 4-azidopyridine-3-sulfonamide. This key intermediate is then reacted with a variety of terminal alkynes using a copper(I) iodide catalyst in the presence of an amine base like triethylamine. mdpi.com The reaction proceeds smoothly at room temperature in a solvent such as anhydrous acetonitrile, yielding a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com This reaction is highly regioselective, producing the 1,4-disubstituted triazole isomer. nih.gov

Table 1: Examples of 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides via CuAAC Reaction mdpi.com

| Alkyne Reactant | Resulting Compound | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 65 |

| 1-Ethynyl-4-fluorobenzene | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 59 |

| 1-Ethynyl-4-methoxybenzene | 4-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 48 |

| Propargyl alcohol | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 45 |

| 3-Phenyl-1-propyne | 4-(4-Benzyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 37 |

N-Alkylation Strategies in Pyridine Sulfonamide Drug Development

Modification of the sulfonamide nitrogen (N-alkylation) is a common strategy in drug development to fine-tune the physicochemical properties of a lead compound. google.comnih.gov For pyridine sulfonamides, several N-alkylation methods have been developed, moving from classical approaches to more efficient catalytic systems.

Classical methods often involve the reaction of a primary sulfonamide with an alkyl halide. google.com However, modern approaches utilize "borrowing hydrogen" or hydrogen autotransfer catalysis, which offers a greener alternative. An efficient method employs a well-defined manganese(I) PNP pincer complex as a catalyst. google.com This system allows for the N-alkylation of a wide range of aryl and alkyl sulfonamides using benzylic and even simple primary aliphatic alcohols as the alkylating agents. The reaction typically proceeds at elevated temperatures (e.g., 150 °C) in a solvent like xylenes, providing mono-N-alkylated products in excellent yields. google.com While this method is broadly applicable, sulfonamides containing a pyridine ring have been noted to sometimes inhibit the reaction, possibly due to coordination with the metal catalyst. google.com

Another strategy involves the N-alkylation of a pre-formed pyridine nucleus linked to a sulfonamide. For instance, a 2-chloro-N-pyridin-2-ylacetamide can be reacted with a substituted benzenesulfonamide (B165840) to yield a sulfonamide drug, demonstrating the linking of these fragments. nih.gov

Synthesis of Fused Pyridine Sulfonamide Heterocycles

The fusion of additional heterocyclic rings onto the pyridine sulfonamide scaffold generates complex, polycyclic structures with unique three-dimensional shapes, which are of great interest in drug discovery.

Pyrazolo[4,3-e]nih.govbldpharm.comthegoodscentscompany.comtriazine and Pyrazolo[4,3-e]tetrazolo[1,5-b]nih.govbldpharm.comthegoodscentscompany.comtriazine Sulfonamide Derivatives

A notable class of fused heterocycles are the pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbldpharm.comtriazine sulfonamides. The synthesis of these complex tricyclic systems is a multi-step process. The preparation starts from a crucial chlorosulfone intermediate, which is first reacted with various cyclic amines to generate the corresponding sulfonamides. These intermediates then undergo a nucleophilic substitution reaction with sodium azide, which leads to the formation of the final fused pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbldpharm.comtriazine ring system. This synthetic approach has been used to generate novel compounds with potential anticancer properties.

Similarly, related pyrazolo[4,3-e] nih.govbldpharm.comtriazine derivatives bearing a sulfonamide moiety have been synthesized and shown to possess inhibitory activity against various protein kinases. The addition of the sulfonamide group to this scaffold is a key modification aimed at targeting enzymes like carbonic anhydrases.

Synthesis of 1,4-Dihydropyridines Incorporating Sulfonamide Moieties

The 1,4-dihydropyridine (B1200194) (1,4-DHP) core is a privileged scaffold in medicinal chemistry. The classic method for its synthesis is the Hantzsch reaction, a multi-component condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). To incorporate a sulfonamide moiety into a pyridine or dihydropyridine (B1217469) structure, starting materials bearing this functional group can be used in multicomponent reactions.

One such method involves a one-pot catalytic reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative (specifically N-(4-acetylphenyl)-4-methylbenzenesulfonamide), and ammonium acetate. nih.gov This reaction, often performed under solvent-free conditions at elevated temperatures (e.g., 90 °C), yields highly substituted pyridines containing a sulfonamide group. nih.govthegoodscentscompany.com The mechanism is proposed to proceed through Knoevenagel condensation followed by the formation of enamine intermediates, cyclization, and subsequent oxidation to the pyridine ring. nih.gov

Table 2: Synthesis of Pyridines with Sulfonamide Moiety via One-Pot Reaction nih.gov

| Aryl Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 92 |

| 4-Chlorobenzaldehyde | N-(4-(6-Amino-5-cyano-4-(4-chlorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 95 |

| 4-Hydroxybenzaldehyde | N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 90 |

| 4-Methylbenzaldehyde | N-(4-(6-Amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 88 |

Utilization of this compound as a Synthetic Precursor and Building Block

Based on available literature, this compound and its close N,N-dimethyl analog are primarily synthesized as target molecules for biological evaluation rather than being used as reactive precursors for further synthetic elaboration. The research focus is typically on the synthesis of these compounds, driven by their potential as pharmacophores. While the pyridine sulfonamide scaffold itself is a crucial building block in medicinal chemistry, the specific compound this compound is not widely documented as a starting material for more complex structures. Its utility is generally as a final product in synthetic campaigns.

Catalytic Systems in Pyridine Sulfonamide Synthesis

The synthesis of pyridine sulfonamides and their analogs relies on a diverse array of catalytic systems to enhance efficiency, yield, and selectivity.

Copper Catalysis: As discussed, copper(I) salts like CuI are essential catalysts for the CuAAC (click) reaction, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles on the pyridine scaffold. mdpi.com In some protocols, the active Cu(I) species is generated in situ from Cu(II) salts like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate.

Manganese Catalysis: For the N-alkylation of sulfonamides, well-defined manganese(I) pincer complexes have emerged as effective catalysts. They facilitate the "borrowing hydrogen" mechanism, allowing alcohols to be used as green alkylating agents. google.com

Photoredox and Dual Catalysis: Modern synthetic methods include the use of photoredox catalysts, such as iridium complexes, in combination with copper catalysts. This dual catalytic system enables the direct three-component synthesis of sulfonamides from aryl precursors, a sulfur dioxide source, and an amine under mild conditions using visible light. bldpharm.com

Organocatalysis: Non-metallic catalysts are also employed. Novel quinoline-based dendrimer-like ionic liquids have been reported to effectively catalyze the one-pot, multicomponent synthesis of pyridines bearing sulfonamide moieties. nih.govthegoodscentscompany.com Furthermore, Brønsted acid organocatalysts, such as guanidinium-based sulfonic acid, have been developed for the synthesis of fused dihydropyridine systems in environmentally friendly solvents like water.

Pyridine-N-Oxide Catalysis: Chiral 4-aryl-pyridine-N-oxides have been successfully used as catalysts in the enantioselective N-acylative desymmetrization of related sulfonimidamides, showcasing the utility of pyridine-derived organocatalysts in stereoselective transformations.

Organocatalysis in N-Heterocyclic Carbene Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. Their ability to act as potent nucleophiles and to form key intermediates, such as the Breslow intermediate, enables unique reaction pathways. In the context of sulfonamide synthesis, NHC catalysis has been particularly effective in amidation reactions.

One notable approach involves the NHC-copper catalyzed three-component reaction of alkynes, sulfonyl azides, and amines to produce N-sulfonylamidines. beilstein-journals.orgnih.gov This methodology, while not directly yielding this compound, provides a framework for the construction of the sulfonamide bond under mild conditions. A variety of NHC-copper(I) complexes have been investigated for this transformation, demonstrating high efficiency in air and under solvent-free conditions. nih.gov The catalytic cycle is proposed to proceed through a copper acetylide intermediate. nih.gov

The synthesis of a pyridine-derived NHC-copper complex, [Cu(IPr)(Pyr)]OTf, highlights the adaptability of these catalytic systems. beilstein-journals.orgnih.gov This catalyst, among others, has shown excellent activity in the synthesis of various N-sulfonylamidines. The general applicability of this method suggests its potential for adaptation to the synthesis of pyridine-based sulfonamides.

Table 1: NHC-Cu Catalyzed Synthesis of N-Sulfonylamidines nih.gov

| Catalyst (mol%) | Alkyne | Sulfonyl Azide | Amine | Product Yield (%) |

| [Cu(Triaz)₂]BF₄ (1) | Phenylacetylene | Tosyl azide | Diisopropylamine | 98 |

| [Cu(Triaz)₂]BF₄ (1) | 1-Octyne | Tosyl azide | Diisopropylamine | 95 |

| [Cu(Triaz)₂]BF₄ (1) | Phenylacetylene | 4-Nitrobenzenesulfonyl azide | Diisopropylamine | 92 |

| [Cu(Triaz)₂]BF₄ (1) | Phenylacetylene | Tosyl azide | Piperidine | 96 |

Reaction conditions: neat, room temperature, 24 h.

Furthermore, NHC-catalyzed deaminative cross-coupling reactions of aldehydes with Katritzky pyridinium (B92312) salts present another innovative strategy. rsc.org This transition-metal-free method utilizes the redox properties of the enolate form of Breslow intermediates to generate alkyl radicals, which then couple to form C-C bonds. rsc.org This approach could conceptually be extended to the formation of N-C bonds in sulfonamide synthesis.

Magnetic Nanoparticle Catalysts in Sulfonamide Synthesis

The use of magnetic nanoparticles (MNPs) as catalyst supports offers significant advantages, including ease of catalyst separation and recyclability. In the realm of sulfonamide synthesis, MNPs functionalized with catalytic species have demonstrated high efficacy.

One such system involves the use of Fe₃O₄@SiO₂ nanoparticles functionalized with a pyridinium salt (Fe₃O₄@SiO₂@PCLH-TFA) to catalyze the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov This heterogeneous catalyst promotes a cooperative vinylogous anomeric-based oxidation mechanism. The reaction proceeds under solvent-free conditions at elevated temperatures, and the catalyst can be readily recovered using an external magnet and reused multiple times without significant loss of activity. nih.gov

The synthesis involves the reaction of an aldehyde, a methyl ketone bearing a sulfonamide group, and ammonium acetate. nih.gov This multicomponent reaction highlights the utility of MNP-based catalysts in constructing complex pyridine derivatives.

Table 2: Magnetic Nanoparticle-Catalyzed Synthesis of Triarylpyridines with Sulfonamide Moieties nih.gov

| Aldehyde | Methyl Ketone | Product Yield (%) |

| 4-Chlorobenzaldehyde | 4-Acetylphenyl-4-methylbenzenesulfonamide | 92 |

| 4-Methylbenzaldehyde | 4-Acetylphenyl-4-methylbenzenesulfonamide | 88 |

| 4-Methoxybenzaldehyde | 4-Acetylphenyl-4-methylbenzenesulfonamide | 85 |

| Benzaldehyde | N-(4-acetylphenyl)benzenesulfonamide | 90 |

Reaction conditions: aldehyde (1 mmol), methyl ketone (2 mmol), ammonium acetate (1.5 mmol), catalyst (10 mg), 110 °C, solvent-free.

Another approach utilizes sulfonic acid-tagged hybrid magnetic nanoparticles (Fe₃O₄@SiO₂@AE-SO₃H) as an efficient catalyst for various organic transformations. orgchemres.org While demonstrated for the synthesis of benzopyrans and pyranopyrimidinones, the acidic nature of this catalyst suggests its potential applicability in acid-catalyzed sulfonamide formation reactions. orgchemres.org

The synthesis of 4-substituted pyridine-3-sulfonamides has been reported starting from 4-chloropyridine-3-sulfonamide (B47618). mdpi.comnih.gov The introduction of various substituents at the 4-position was achieved through a "click" CuAAC reaction. mdpi.comnih.gov While this specific work does not employ magnetic nanoparticles, the synthesis of the pyridine-3-sulfonamide core provides a key intermediate that could potentially be synthesized or further functionalized using MNP-based catalytic methods.

Mechanistic Investigations of N,4 Dimethylpyridine 3 Sulfonamide Interactions and Reactivity

Enzyme Inhibition Mechanisms

N,4-Dimethylpyridine-3-sulfonamide's primary mode of action is through the inhibition of various enzymes, a process governed by its distinct chemical structure. The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, crucial for its interaction with metalloenzymes, while the pyridine (B92270) ring and its substituents dictate the compound's specificity and binding affinity to the target enzyme's active site.

Competitive Inhibition via Substrate Mimicry

Competitive inhibition is a key mechanism where the inhibitor molecule resembles the enzyme's natural substrate, competing for the same binding site. This mode of action is central to the function of many sulfonamide-based compounds.

The sulfonamide class of compounds are well-known inhibitors of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. They achieve this by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). mdpi.com

The inhibitory mechanism is a classic example of substrate mimicry. Sulfonamides, including pyridine-sulfonamide derivatives, are structural analogs of pABA. mdpi.com Due to this resemblance, they can bind to the pABA-specific pocket in the DHPS active site. nih.gov This competitive binding prevents pABA from accessing the enzyme, thereby halting the production of 7,8-dihydropteroate, a crucial precursor to folic acid. nih.gov This disruption of the folate pathway ultimately inhibits microbial growth. While this is the established mechanism for the sulfonamide class, specific kinetic studies detailing the inhibition of DHPS by this compound are not prominently available in current research literature.

The pyridine-3-sulfonamide (B1584339) scaffold is a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. mdpi.comnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in pH regulation and other physiological processes. The inhibition mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.comnih.gov This interaction is the cornerstone of inhibition for this class of compounds. mdpi.com

Research on 4-substituted pyridine-3-sulfonamides, which are close structural analogs of this compound, reveals potent and often selective inhibition against various hCA isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms associated with tumors, making them important therapeutic targets. mdpi.com

Studies on a range of these compounds show that substitutions at the 4-position of the pyridine ring significantly influence inhibitory activity and selectivity. mdpi.com For instance, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have demonstrated strong inhibitory effects against the tumor-associated hCA IX, with inhibition constants (Kᵢ) in the nanomolar range (19.5-48.6 nM), which is comparable to or better than clinically used sulfonamides like acetazolamide. acs.org Other pyrazolo[4,3-c]pyridine sulfonamides have also shown potent inhibition, particularly against hCA I. nih.gov The inhibitory potency varies greatly depending on the specific substituent, with Kᵢ values spanning from the low nanomolar to the micromolar range across the different isoforms. acs.orgnih.govnih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected 4-Substituted Pyridine-3-Sulfonamide Analogs Against Human Carbonic Anhydrase Isoforms This table presents data for structural analogs of this compound to illustrate the inhibitory potential of the core scaffold. Data for the specific N,4-dimethyl compound is not detailed in the cited literature.

| Compound/Analog Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | |||||

| Analog 1f | 58.8 | 135.8 | >10000 | 907.5 | nih.gov |

| Analog 1g | 66.8 | 61.7 | 94.3 | 713.6 | nih.gov |

| Analog 1k | 88.3 | 5.6 | 421.4 | 34.5 | nih.gov |

| 4-(Pyrazol-1-yl)-3-pyridinesulfonamides | |||||

| Analog 15 | 305 | 114 | 19.5 | 20.3 | acs.org |

| Analog 16 | 169 | 58.5 | 22.4 | 16.8 | acs.org |

| Analog 19 | 455 | 125 | 48.6 | 32.4 | acs.org |

| Benzensulfonamide Pyrazolecarboxamides | |||||

| Analog 4c | 221.1 | 16.1 | 8.5 | 250.0 | nih.gov |

| Analog 5b | 344.6 | 16.2 | 16.1 | 329.5 | nih.gov |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | nih.gov |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. nih.gov While various chemical classes, such as carbamates and organophosphates, are known to inhibit AChE through covalent or reversible mechanisms, there is a lack of specific research in the scientific literature detailing the inhibition of acetylcholinesterase by this compound or its close pyridine-3-sulfonamide analogs. nih.govnih.gov Studies on AChE inhibitors tend to focus on different structural scaffolds. nih.govnih.gov

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to an increase in pH. nih.gov In medicine, urease inhibitors are of interest for combating infections by urease-producing bacteria like Helicobacter pylori. The sulfonamide scaffold has been identified as a class of urease inhibitors. researchgate.netrsc.org The mechanism often involves the inhibitor interacting with the nickel ions in the enzyme's active site, disrupting its catalytic function. nih.gov

Kinetic studies on various sulfonamide derivatives have revealed different inhibition profiles. Depending on the specific structure of the sulfonamide compound, the inhibition can be competitive, non-competitive, or of a mixed type. acs.orgresearchgate.net For example, studies on conjugates of NSAIDs with sulfa drugs have shown both competitive and mixed-mode inhibition of urease. acs.orgacs.org Similarly, certain iminothiazoline-sulfonamide hybrids have been identified as competitive or mixed-type inhibitors of jack bean urease. researchgate.net While the general class of sulfonamides shows promise for urease inhibition, specific kinetic data and the inhibition profile for this compound have not been reported in the available literature.

Modulation of Specific Biochemical Pathways

By inhibiting specific enzymes, this compound and its analogs can modulate entire biochemical pathways, leading to significant physiological effects.

The inhibition of dihydropteroate synthase directly modulates the folate biosynthesis pathway , a critical route for microbial survival. As previously discussed, by blocking this enzyme, sulfonamides prevent the synthesis of essential folate cofactors, thereby arresting DNA synthesis and cell growth in susceptible organisms.

Through the inhibition of carbonic anhydrase isoforms, pyridine-3-sulfonamides modulate cellular pH regulation and ion transport pathways . Inhibition of the widespread hCA II isoform is linked to diuretic effects, while targeting the tumor-associated hCA IX and XII isoforms can disrupt pH regulation in the hypoxic tumor microenvironment, potentially leading to reduced tumor growth and metastasis. mdpi.comnih.gov

Furthermore, recent studies have identified pyridine-3-sulfonamide derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway . researchgate.netresearchgate.net The PI3K/AKT/mTOR signaling cascade is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. mdpi.commdpi.com Sulfonamide methoxypyridine derivatives have been designed as potent dual PI3K/mTOR inhibitors, capable of arresting the cell cycle and inducing apoptosis in cancer cells. mdpi.com This suggests that the this compound scaffold may also interact with and modulate this critical cancer-related pathway.

Molecular-Level Interaction Studies

The specific arrangement of functional groups in this compound suggests a rich potential for various molecular interactions, which are crucial for its behavior in biological and chemical systems.

The sulfonamide group is a well-known zinc-binding moiety, and pyridine-3-sulfonamides are recognized as a class of inhibitors for metalloenzymes, particularly carbonic anhydrases (CAs). researchgate.netnih.gov The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. researchgate.net This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity. researchgate.net

For this compound, it can be inferred that the sulfonamide group would be the primary anchor for binding to the active site of zinc-containing enzymes. The pyridine ring and its methyl substituents would then likely engage in secondary interactions with amino acid residues lining the active site pocket, influencing the compound's binding affinity and selectivity. nih.gov These secondary interactions can include hydrogen bonds, and hydrophobic and van der Waals interactions. Molecular docking studies on related 4-substituted pyridine-3-sulfonamides have shown that the orientation of the pyridine scaffold can lead to selective interactions with either hydrophilic or lipophilic regions of an enzyme's active site. researchgate.net

Table 1: Inferred Ligand-Protein Binding Interactions for this compound

| Interaction Type | Moiety of this compound | Potential Interacting Protein Residue Types |

| Primary Binding | ||

| Metal Coordination | Deprotonated Sulfonamide Nitrogen | Zn²⁺ in metalloenzymes (e.g., Carbonic Anhydrase) |

| Secondary Interactions | ||

| Hydrogen Bonding | Sulfonyl Oxygens, Pyridine Nitrogen | Thr, Ser, His, Asn, Gln |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His researchgate.net |

| Hydrophobic Interactions | 4-Methyl Group, N-Methyl Group | Val, Leu, Ile, Ala, Phe |

Non-covalent interactions are fundamental in determining the conformation and crystal packing of molecules, as well as their interactions with biological targets.

Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond acceptors: the two oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. rsc.org In the absence of an N-H proton on the sulfonamide (due to N-methylation), the molecule cannot act as a hydrogen bond donor from this group. However, in a biological environment or in the presence of protic solvents, the C-H bonds of the methyl groups or the pyridine ring can participate in weaker C-H···O or C-H···N hydrogen bonds. sci-hub.se Studies on a wide range of sulfonamides have shown that the sulfonyl oxygens are potent hydrogen bond acceptors. rsc.org The pyridine nitrogen is also a well-known hydrogen bond acceptor. chemicalbook.com

π-π Stacking: The pyridine ring of this compound can participate in π-π stacking interactions, which are common in aromatic systems and contribute to the stability of protein-ligand complexes and crystal structures. acs.orgyoutube.com These interactions can occur in various geometries, such as face-to-face or edge-to-face (T-shaped). youtube.com In the context of protein binding, the pyridine ring could stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or histidine. researchgate.net The electron-withdrawing nature of the sulfonamide group influences the electrostatic potential of the pyridine ring, which in turn affects the strength and geometry of these π-π interactions. mdpi.com

σ- and π-hole Interactions: These are more subtle non-covalent interactions that arise from anisotropic electron density distribution around atoms.

σ-hole: A region of positive electrostatic potential on an atom along the extension of a covalent bond. In this compound, the sulfur atom of the sulfonamide group is a potential site for a σ-hole, which could engage in attractive interactions with nucleophilic regions of other molecules. researchgate.netbldpharm.com

π-hole: A region of positive electrostatic potential located above and below the plane of an aromatic ring. The electron-withdrawing sulfonamide group can enhance the π-hole of the pyridine ring, making it more susceptible to interactions with anions or other electron-rich species. researchgate.net

Table 2: Summary of Potential Non-Covalent Interactions for this compound

| Interaction Type | Donor Moiety | Acceptor Moiety |

| Hydrogen Bonding | C-H (methyl, pyridine) | Sulfonyl Oxygens, Pyridine Nitrogen |

| π-π Stacking | Pyridine Ring | Aromatic rings (e.g., in proteins or other molecules) |

| σ-hole Interaction | Sulfur atom | Electron-rich regions (e.g., lone pairs) |

| π-hole Interaction | Pyridine Ring | Anions, electron-rich π-systems |

Chemical Reaction Mechanisms of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups.

The pyridine ring is susceptible to oxidation, typically at the nitrogen atom, to form a pyridine N-oxide. This transformation is usually achieved using peroxy acids. The resulting N-oxide can exhibit different reactivity compared to the parent pyridine. scripps.edu The methyl group at the 4-position could also potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would likely require harsh conditions that might also affect other parts of the molecule.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

| Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |

| Strong Oxidant (e.g., KMnO₄) | 3-(N,N-dimethylsulfamoyl)pyridine-4-carboxylic acid |

While the sulfonamide group is generally stable, it can be reduced to the corresponding amine under specific conditions. This reductive cleavage is a challenging transformation. Common reagents for the reduction of sulfonamides include strong reducing agents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions (e.g., sodium in liquid ammonia). However, these harsh conditions may also lead to the reduction of the pyridine ring. Milder methods using reagents like samarium iodide or certain transition metal catalysts have also been developed for sulfonamide reduction.

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the nitrogen. researchgate.netyoutube.com In this compound, the ring is further activated towards nucleophilic attack by the electron-withdrawing sulfonamide group at the 3-position.

The existing substituents will direct incoming nucleophiles. The powerful activating effect of the ring nitrogen directs nucleophiles to the 2- and 6-positions. The 4-position is blocked by a methyl group. Therefore, nucleophilic attack is most likely to occur at the 2- or 6-position, assuming a suitable leaving group is present at one of these positions. If the reaction proceeds via an addition-elimination mechanism, the stability of the intermediate Meisenheimer complex is key. scripps.edu Attack at the 2- or 6-position would allow the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, which is a stabilizing factor. researchgate.net

For substitution to occur on the unsubstituted ring, a hydride ion would have to be eliminated, which is generally unfavorable. Therefore, these reactions are more likely on derivatives of this compound that have a good leaving group (e.g., a halogen) at the 2- or 6-position.

Table 4: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Derivative of this compound

| Reactant | Nucleophile (Nu⁻) | Predicted Major Product(s) |

| 2-Chloro-N,4-dimethylpyridine-3-sulfonamide | RO⁻ (alkoxide) | 2-Alkoxy-N,4-dimethylpyridine-3-sulfonamide |

| 6-Chloro-N,4-dimethylpyridine-3-sulfonamide | R₂NH (amine) | 6-(Dialkylamino)-N,4-dimethylpyridine-3-sulfonamide |

| 2-Chloro-N,4-dimethylpyridine-3-sulfonamide | RS⁻ (thiolate) | 2-(Alkylthio)-N,4-dimethylpyridine-3-sulfonamide |

General Mechanistic Principles in Sulfonamide Transformations

The reactivity of the sulfonamide functional group (-SO₂NH-) is central to the chemical transformations of this compound and related compounds. The mechanistic principles governing these transformations are diverse, involving the sulfur-nitrogen bond, the acidic proton on the nitrogen, and the electronic influence of the attached pyridine and methyl groups. These reactions can be broadly categorized into enzymatic and non-enzymatic processes, each with distinct mechanistic pathways.

A fundamental transformation of sulfonamides is the cleavage of the sulfur-nitrogen bond. This can be achieved through various chemical and biological means. One of the most well-studied mechanisms is enzymatic cleavage, for instance, by glutathione (B108866) S-transferases (GSTs). nih.gov In this process, the sulfonamide acts as an electrophile. The mechanism involves the nucleophilic attack of the glutathione (GSH) thiolate anion, bound to the GST active site, on the pyridine ring of the substrate. nih.gov For this cleavage to occur, an electrophilic center positioned alpha to the sulfonyl group is a prerequisite. nih.gov

The rate and feasibility of this nucleophilic attack are heavily influenced by the electronic properties of the substituents on the pyridine ring. Substituents that withdraw electron density from the carbon atom adjacent to the sulfonyl group enhance the electrophilicity of that center, thereby facilitating the attack by the nucleophile. nih.gov This principle is illustrated by structure-activity relationship studies on various sulfonamides, which demonstrate how modifications to the electrophilic group can dramatically alter the compound's stability towards cleavage. nih.gov

Another key mechanistic principle involves the acidic nature of the proton attached to the sulfonamide nitrogen. This proton can be abstracted by a base, forming a sulfonamide anion (-SO₂N⁻-). This anionic form is crucial in many biological interactions, such as the inhibition of metalloenzymes. For example, in the inhibition of carbonic anhydrases, the sulfonamide group binds to the zinc ion (Zn²⁺) within the enzyme's active site. nih.govmdpi.com The mechanism involves the sulfonamide anion directly coordinating with the zinc ion, displacing a water molecule or hydroxide ion and thereby disrupting the enzyme's catalytic cycle. nih.govmdpi.com The stability of this interaction is further enhanced by hydrogen bonding between the sulfonamide's oxygen atoms and nearby amino acid residues, such as the amide sidechain of Gln92 and Thr199. mdpi.com

The synthesis of sulfonamides itself follows general mechanistic principles of nucleophilic acyl substitution, although at a sulfuryl center. The most common method involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine (R'-NH₂). In the context of pyridine-3-sulfonamides, this typically involves reacting a pyridine-3-sulfonyl chloride with the desired amine. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion (Cl⁻) and a proton to form the stable sulfonamide bond. mdpi.com

Transformations can also occur on the pyridine ring, influenced by the sulfonamide group. The synthesis of more complex derivatives often utilizes multi-step reaction sequences. For example, a 2-chloropyridine-3-sulfonamide (B1315039) can be reacted with hydrazine, which displaces the chlorine atom in a nucleophilic aromatic substitution reaction, to form a 2-hydrazinylpyridine-3-sulfonamide intermediate. mdpi.com This intermediate can then be used in subsequent cyclization reactions to build more complex heterocyclic systems fused to the pyridine ring. mdpi.com

The following table summarizes the effect of different substituents on the rate of GST-catalyzed cleavage of a model pyridine-sulfonamide, illustrating the electronic principles that govern this specific transformation.

| Substituent on Pyridine Ring (para- to Sulfonyl Group) | Electron-Withdrawing/Donating Nature | Effect on Cleavage Rate | Mechanistic Implication |

| -CN (cyano) | Strong Electron-Withdrawing | Facilitates Cleavage | Increases electrophilicity of the carbon atom alpha to the sulfonyl group, promoting nucleophilic attack. nih.gov |

| -CF₃ (trifluoromethyl) | Strong Electron-Withdrawing | Confers Stability (Reduces Cleavage) | While strongly electron-withdrawing, its specific electronic and steric effects in this context lead to reduced susceptibility to GST-catalyzed cleavage compared to -CN. nih.gov |

These examples underscore the core mechanistic principles in sulfonamide transformations: the electrophilicity of the sulfur atom and adjacent carbon centers, the nucleophilicity of the amine reactant, the acidity of the N-H proton, and the profound influence of electronic effects from substituents on the aromatic or heterocyclic ring.

Structure Activity Relationship Sar Studies of N,4 Dimethylpyridine 3 Sulfonamide Derivatives

Elucidation of Structural Features Influencing Biological Activity

The pyridine (B92270) ring is a critical component of N,4-dimethylpyridine-3-sulfonamide, and its substitution pattern plays a pivotal role in determining biological activity. The electron-withdrawing nature of the pyridine ring enhances the acidity of the pyridine-3-sulfonamide (B1584339) in comparison to benzenesulfonamide (B165840). mdpi.com This increased acidity can be crucial for the interaction of the sulfonamide group with its biological targets.

The pyridine nucleus is susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. nih.gov This chemical property allows for the introduction of a wide array of substituents, which can significantly modulate the compound's biological profile. For instance, in a series of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase inhibitors, the nature of the substituent at the 4-position had a profound impact on their inhibitory activity and selectivity against different isoforms of the enzyme. mdpi.comnih.gov

Research has shown that the introduction of various functional groups, such as amino, hydroxyl, and methoxy (B1213986) groups, can enhance the bioactivity of pyridine-containing compounds. nih.gov The position of these substituents is also critical. For example, in antiproliferative studies of pyridine derivatives, the number and position of methoxy groups were found to directly correlate with their activity. mdpi.com

The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) in a multitude of enzyme inhibitors. nih.gov Its primary role is to coordinate with the zinc ion present in the active site of metalloenzymes, thereby inhibiting their catalytic function. nih.gov The anionic form of the sulfonamide (SO₂NH⁻) is the active species that directly interacts with the zinc ion. nih.gov

Modifications to the sulfonamide moiety can significantly alter the binding affinity and selectivity of the inhibitor. Alkylation of the sulfonamide nitrogen can lead to different products and may even block the essential interaction with the target enzyme. mdpi.com Therefore, strategies are often employed to avoid or control the alkylation of the sulfonamide group to maintain its inhibitory potential. mdpi.com

The acidity of the sulfonamide nitrogen is a key factor influencing its inhibitory activity. Techniques such as the perfluorination of the aromatic ring to which the sulfonamide is attached have been explored to increase this acidity and enhance the concentration of the active, ionized form of the sulfonamide. nih.gov

In the context of carbonic anhydrase inhibitors, the "tail approach" is a common strategy where a long chain or "tail" is attached to the aromatic ring of the sulfonamide. nih.gov This tail can interact with amino acid residues at the entrance of the enzyme's active site, thereby conferring selectivity for specific isoforms. nih.gov For example, in a study of 4-substituted pyridine-3-sulfonamides, derivatives with a triazole ring linked to the pyridine, which in turn had various phenyl R substituents, showed markedly different activities. mdpi.com It was observed that as the bulk and number of substituents on the phenyl ring increased, the inhibitory potency diminished. mdpi.com

Conversely, other studies have shown that the introduction of small hydrophobic groups on the phenyl ring and the sulfonamide group can increase biological activity. researchgate.net The stereochemistry of these substituents is also crucial, with specific configurations of propyl groups being important for the cytotoxic activities of certain arylpropyl sulfonamides. researchgate.net

The following table summarizes the inhibitory activity of some 4-substituted pyridine-3-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | Substituent at position 4 | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) |

| 5 | Varies | 271.5 | - | - |

| 12 | Phenyl R substituent | >10,000 | - | - |

| 21 | Varies | >10,000 | - | - |

| 22 | Varies | >10,000 | - | - |

| - | General Range | Reaching 271 nM | Reaching 137 nM | Reaching 91 nM |

| Data sourced from a study on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.comnih.gov |

Rational Design Principles Based on SAR

A primary goal in drug design is to maximize the inhibitory potency against the target enzyme while minimizing off-target effects. For this compound derivatives, several strategies have emerged from SAR studies:

The "Tail Approach": As previously mentioned, the addition of a "tail" to the pyridine ring can lead to interactions with amino acid residues in the active site that are unique to a particular enzyme isoform, thereby enhancing selectivity. nih.gov

The "Ring Approach": This strategy focuses on modifying the scaffold attached to the zinc-binding group. nih.gov By altering the electronic properties of the pyridine ring, for instance, the acidity of the sulfonamide can be fine-tuned to optimize its interaction with the zinc ion. mdpi.com

Exploiting Structural Differences in Active Sites: Molecular docking studies can reveal subtle differences in the active sites of various enzyme isoforms. This information can be used to design substituents that selectively interact with either hydrophilic or lipophilic pockets within the active site, leading to enhanced selectivity. nih.gov

Introduction of Specific Functional Groups: The strategic placement of hydrogen bond donors and acceptors, as well as groups that can participate in π-π stacking interactions, can significantly improve binding affinity and, consequently, inhibitory potency. nih.gov

The design of this compound derivatives must consider a multitude of factors to achieve the desired biological effect. These include:

Molecular Superposition and Conformation: The three-dimensional arrangement of the molecule is critical for its ability to fit into the binding site of a receptor. Computational methods like Comparative Molecular Field Analysis (CoMFA) can be used to discriminate between different possible binding conformations and guide the design of molecules with the optimal shape. nih.gov

Physicochemical Properties: Properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These properties must be carefully balanced to ensure that the designed compound can reach its target in the body. nih.gov

Metabolic Stability: The introduction of certain chemical moieties, such as a 1,2,3-triazole ring, can increase the metabolic stability of a compound, leading to a longer duration of action. unifi.it

Dual-Targeting Ligands: An emerging strategy is the design of "dualsteric" or "bitopic" ligands that can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the target protein. unifi.it This can lead to enhanced selectivity and a more nuanced modulation of the target's function. unifi.it

The following table presents a hypothetical design strategy based on SAR principles for enhancing the activity of this compound derivatives.

| Design Strategy | Rationale | Potential Outcome |

| Introduce a flexible alkyl chain at the 4-position of the pyridine ring. | To probe for additional binding pockets and enhance selectivity (Tail Approach). | Increased isoform selectivity. |

| Substitute the pyridine ring with electron-withdrawing groups. | To increase the acidity of the sulfonamide nitrogen. | Enhanced binding to the zinc ion and improved potency. |

| Incorporate a hydrogen bond acceptor at a specific position on an aryl substituent. | To form a specific interaction with a key amino acid residue in the target's active site. | Increased binding affinity and potency. |

Exploration of Linker Chemistries and Their Effect on SAR

Research into 4-substituted pyridine-3-sulfonamides demonstrates that the 4-position is amenable to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of chemical moieties. mdpi.com One effective method involves converting 4-chloropyridine-3-sulfonamide (B47618) into a 4-azido derivative, which can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." mdpi.com This allows for the attachment of various "tails" or linkers to the core scaffold.

The linker's effect on SAR can be understood through several key principles:

Size and Length: The length of the linker connecting a substituent to the pyridine core can directly influence how the molecule fits into a target's binding pocket. For some enzyme targets, an optimal linker length is required to position the substituent for favorable interactions. Studies on other scaffolds, such as bispyridinium compounds, have shown that inhibitory potency is closely related to the size of the linker, with specific moieties like the 3,3'-biphenyl group proving most suitable for spanning binding sites. nih.gov

Flexibility and Rigidity: The rigidity of the linker can impact the conformational entropy of the molecule. A rigid linker may lock the molecule into a bioactive conformation, leading to higher potency, but may also prevent optimal binding if the conformation is incorrect. Flexible linkers allow the molecule to adapt to the binding site but can come with an entropic penalty upon binding.

Chemical Functionality: The chemical nature of the linker itself can introduce new points of interaction. For instance, linkers containing sulfide (B99878) bonds have been synthesized for pyridine-3-sulfonamide derivatives. mdpi.com Other common linker strategies in drug design include acylhydrazones, which can be tuned for stability, and various pH-sensitive linkers that allow for targeted release of a drug in specific microenvironments. nih.gov

The following table conceptualizes how different linker chemistries attached to the 4-position of a pyridine-3-sulfonamide core could influence biological activity, based on established principles.

| Linker Type | Example Structure Fragment | Potential SAR Impact |

| Short Alkyl Chain | -CH₂-R | Provides flexibility; positions substituent in close proximity to the core. |

| Triazole (via Click Chemistry) | -C₂HN₃-R | Introduces a rigid, aromatic, hydrogen-bond accepting unit. mdpi.com |

| Sulfide Linker | -S-CH₂-R | Offers a flexible, non-basic linker. mdpi.com |

| Amide Linker | -NH-CO-R | Introduces hydrogen bond donor/acceptor capabilities; can impart rigidity. |

Comparative SAR Analysis with Related Sulfonamide Classes

To better understand the SAR of this compound, it is instructive to compare its parent scaffold with other well-studied classes of sulfonamides.

Analogies with Benzenesulfonamide Derivatives

The most direct comparison is with benzenesulfonamide derivatives, the archetypal class of sulfonamide drugs. The primary difference lies in the replacement of a benzene (B151609) ring with a pyridine ring.

Electronic Properties: The pyridine ring is more electron-withdrawing than a benzene ring due to the presence of the electronegative nitrogen atom. This increases the acidity of the sulfonamide (SO₂NH₂) protons on a pyridine-3-sulfonamide scaffold compared to a benzenesulfonamide. mdpi.com This can lead to stronger binding to metalloenzymes like carbonic anhydrases, where the sulfonamide coordinates to the active site metal ion (typically zinc) in its deprotonated, anionic form.

Positional Isomerism: The position of the nitrogen atom in the pyridine ring relative to the sulfonamide group is crucial. In one study, moving the sulfonamide linker attachment from the 4-position to the 5-position on the pyridine ring was preferred, while having the pyridine nitrogen at the 3-position was optimal for activity. researchgate.net Furthermore, complete replacement of the pyridine ring with a benzene ring proved detrimental to the activity of those specific compounds. researchgate.net

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in benzenesulfonamide analogues. This can influence binding orientation and affinity.

SAR of Sulfonamides Derived from Natural Products (e.g., Carvacrol)

Natural products provide complex and biologically relevant scaffolds for the synthesis of novel therapeutic agents. Carvacrol (B1668589), a monoterpenoid phenol, has been used as a starting point for the synthesis of new sulfonamide derivatives with antibacterial and acetylcholinesterase (AChE) inhibitory activities. nih.gov

In these hybrids, the carvacrol moiety is typically connected to a sulfonyl chloride, which is then reacted with various amines to generate a library of sulfonamides. The SAR studies of these compounds reveal that the nature of the R-group on the sulfonamide nitrogen is a key determinant of biological activity.

Antibacterial Activity: Studies on carvacrol-derived sulfonamides showed that derivatives with specific aromatic amines, such as 4-methylaniline and 4-fluoroaniline, exhibited the most potent activity against resistant Staphylococcus aureus strains. nih.gov

AChE Inhibition: When tested for AChE inhibition, the differences in activity between various amine-substituted derivatives were not substantial. However, replacing cyclic substituents (like morpholine (B109124) or piperidine) at the sulfonamide group with a simple amine (hydrazine) decreased the enzymatic inhibition by approximately two-fold. nih.gov Molecular docking suggested that the binding was primarily driven by π-π interactions and hydrogen bonds. nih.gov

The following table summarizes the SAR findings for a series of carvacrol-derived sulfonamides tested for antibacterial activity.

| Compound | R-Group on Sulfonamide | Antibacterial Activity (MIC against S. aureus in ppm) |

| SULF-1 | 4-methylaniline | 3.90 - 15.62 nih.gov |

| SULF-3 | 4-fluoroaniline | 3.90 - 62.50 nih.govnih.gov |

| SULF-8 | β-naphthylamine | 3.90 - 62.50 nih.gov |

SAR in Fused Pyrimidine (B1678525) and Triazine Sulfonamide Scaffolds

Fusing a second heterocyclic ring to the core structure containing the sulfonamide moiety creates a class of rigid and complex molecules with diverse biological activities, particularly as anticancer agents.

Fused Pyrimidine Sulfonamides: Pyrimidine-sulfonamide hybrids are a significant class of compounds, with many acting as inhibitors of protein kinases like BRAF. nih.gov The fusion of rings like pyrazole (B372694) or triazole to the pyrimidine core creates scaffolds such as pyrazolo[1,5-a]pyrimidine (B1248293) and triazolopyrimidine. SAR studies on these fused systems have yielded key insights. For instance, in a series of ERK inhibitors, the pyrazolo[1,5-a]pyrimidine ring system showed a significant enhancement in anti-proliferative potency compared to the triazolopyrimidine system, indicating that the specific fused scaffold is critical for activity. mdpi.com The nature and position of substituents on the fused system are also vital; for example, a methyl group on the pyrimidine moiety of one hybrid was found to be beneficial for its anticancer activity. nih.gov

Fused Triazine Sulfonamides: The 1,3,5-triazine (B166579) ring is another "privileged scaffold" that has been hybridized with sulfonamides. These hybrids have been investigated as anticancer agents, often targeting enzymes like phosphoinositol 3-kinase (PI3K). mdpi.comnih.gov In one series of sulfonamide-triazine hybrids, compounds containing a sulfaguanidine (B1682504) moiety showed significant inhibitory activity. mdpi.com SAR analysis also suggested that cytotoxicity decreases as the carbon chain length increases on certain parts of the molecule. researchgate.net

The table below presents SAR data for representative fused pyrimidine sulfonamides.

| Compound Class | Key SAR Finding | Target/Activity | Reference |

| Pyrazolo[1,5-a]pyrimidine-sulfonamide | Pyrazolo[1,5-a]pyrimidine scaffold is superior to triazolopyrimidine for activity. | Anti-proliferative (HepG-2 cells) | mdpi.com |

| Pyrimidine-sulfonamide-diazepam hybrid | Methyl group on the pyrimidine moiety is beneficial for activity. | VEGFR-2 Inhibition, Anticancer | nih.gov |

| Pyrido[1,2-a]pyrimidin-4-imine | Small, electron-donating groups on the central core improve activity. | 5-HT₆ Antagonist |

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

For pyridine-3-sulfonamide (B1584339) derivatives, a primary target for molecular docking studies is the enzyme family of carbonic anhydrases (CAs). nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors, functioning by coordinating the zinc ion (Zn²⁺) within the enzyme's active site. nih.gov

Docking simulations for compounds structurally similar to N,4-Dimethylpyridine-3-sulfonamide predict that the sulfonamide group (SO₂NH₂) is essential for binding. The anionic form of the sulfonamide moiety (SO₂NH⁻) directly interacts with the zinc cation, displacing the zinc-coordinated water molecule or hydroxide (B78521) ion. nih.gov This binding pose is critical for inhibiting the enzyme's function, which is the reversible hydration of carbon dioxide. nih.gov The predicted binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the stability of this interaction. Lower energy values typically suggest a more stable and potent interaction. nih.gov

Beyond the primary interaction with the zinc ion, the specific orientation of the pyridine (B92270) ring and its substituents determines the selectivity and stability of the binding. Docking studies on related 4-substituted pyridine-3-sulfonamides reveal key interactions with amino acid residues at the entrance of the active site. nih.gov

The pyridine nitrogen and other atoms on the substituted ring can form hydrogen bonds and van der Waals contacts with nearby residues. For instance, in studies of similar molecules, interactions with residues such as Trp5, Asn62, and His64 have been observed to stabilize the ligand's position. nih.gov The hydroxyl group of Thr200, located at the back of the active site, can also form a hydrogen bond with acceptors on the ligand, further anchoring the molecule. nih.gov The analysis of these interactions is fundamental to understanding the compound's inhibitory profile and for designing derivatives with improved selectivity for different carbonic anhydrase isoenzymes.

Table 1: Key Interactions in the Binding of Pyridine-3-Sulfonamide Scaffolds

| Interacting Ligand Group | Target Protein Component | Type of Interaction | Reference |

|---|---|---|---|

| Anionic Sulfonamide (SO₂NH⁻) | Active Site Zn²⁺ Ion | Ionic Coordination | nih.gov |

| Sulfonamide Group | Thr200 Hydroxyl Group | Hydrogen Bond | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties, including geometries, energies, and reactivity indicators.

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization using DFT methods, such as B3LYP combined with a basis set like 6-31G**, is performed to find the lowest energy conformation of this compound. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to locate a minimum on the potential energy surface. chemrxiv.org

For flexible molecules like sulfonamides, conformational analysis is crucial. Different rotations around single bonds, particularly the S-C and S-N bonds, can lead to various conformers with distinct energy levels. DFT calculations can identify the most stable conformer and the energy barriers between different conformations, which is essential for understanding how the molecule will present itself for interaction in a biological system. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. researchgate.net The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap implies higher kinetic stability. researchgate.net These values, calculated via DFT, are instrumental in predicting how this compound might participate in charge-transfer interactions. nih.gov

Table 2: Representative Frontier Orbital Energies for Sulfonamide-Related Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |

|---|---|---|---|---|---|

| Sulfonamide Derivative | ~ -5.0 to -6.0 | ~ -2.0 to -3.0 | ~ 2.0 to 4.0 | High Reactivity | researchgate.netresearchgate.netscispace.com |

Note: Values are illustrative based on similar structures and can vary with the specific molecule and computational method.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

On an MEP map, different electrostatic potential values are represented by different colors:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for an electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogen on the sulfonamide nitrogen. researchgate.net

Green/Yellow: Denotes regions of neutral or near-zero potential. researchgate.net

The MEP map provides a comprehensive picture of how the molecule will be recognized by other molecules, guiding the understanding of its intermolecular interactions, including hydrogen bonding. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| N,N-Dimethylpyridine-3-sulfonamide |

| 4-Substituted Pyridine-3-Sulfonamides |

| Acetic Anhydride |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are crucial in the early phases of drug discovery for predicting the pharmacokinetic properties of a molecule. mdpi.com These computational methods help to identify candidates with favorable drug-like properties and flag potential issues, thereby reducing the time and cost associated with experimental assays. cmjpublishers.com For this compound, ADME properties can be estimated using various predictive models based on its structure.

Absorption: This parameter is influenced by factors like water solubility, intestinal absorption, and permeability through cell membranes, such as the Caco-2 cell line model. nih.gov The pyridine moiety in this compound is known to generally improve water solubility. cmjpublishers.com Predictions for compounds with similar sulfonamide and pyridine scaffolds suggest they often exhibit good intestinal absorption. nih.govresearchgate.net

Distribution: Key distribution parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free compound available to exert its biological effect. In silico models predict whether a compound is likely to bind extensively to plasma proteins like albumin. mdpi.com

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. Studies on various sulfonamide derivatives indicate that they can be inhibitors of certain CYP isoforms, a critical consideration in development. nih.gov

Excretion: This involves predicting the pathways through which the compound is eliminated from the body. Total clearance and potential for renal (kidney) excretion are key parameters estimated by computational models.

The following table provides an illustrative example of predicted ADME properties for a molecule with a pyridine-sulfonamide scaffold, based on computational studies of similar compounds. nih.govnih.govmdpi.com

| ADME Parameter | Predicted Property/Value | Significance |

|---|---|---|

| Water Solubility | Moderately to Highly Soluble | Affects absorption and formulation. |

| Intestinal Absorption (% Absorbed) | High (>80%) | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the gut wall. |

| Plasma Protein Binding (PPB) | Variable (50-90%) | Influences the fraction of free, active compound. |

| Blood-Brain Barrier (BBB) Penetrant | Unlikely to be a strong penetrant | Determines central nervous system effects. |

| CYP2D6 Inhibitor | Predicted to be a non-inhibitor | Low risk of drug interactions via this pathway. |

| CYP3A4 Inhibitor | Predicted to be a potential inhibitor | Potential for drug-drug interactions. |

Note: The data in this table are representative values for pyridine-sulfonamide class compounds and are for illustrative purposes only. Specific predictions for this compound would require dedicated computational analysis.

Quantum Chemical Calculations for Molecular Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the physicochemical properties of molecules. nih.gov These methods allow for the determination of optimized molecular geometry, electronic properties, and spectroscopic features. nih.govnih.gov For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature.

Molecular Geometry: DFT calculations can determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. This includes predicting bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its interaction with biological targets. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are critical for receptor binding. nih.gov

Other Quantum Chemical Descriptors: Properties such as ionization potential, electron affinity, chemical hardness, and dipole moment can also be calculated. researchgate.net These descriptors help to build a comprehensive picture of the molecule's reactivity and physical behavior. For instance, the acidity (pKa) of the sulfonamide group, a critical factor for its biological activity, can be predicted with high accuracy using advanced quantum chemical protocols. nih.gov

Below is a table of theoretical properties that can be determined for a pyridine-sulfonamide compound using DFT calculations, based on published studies of similar molecules. nih.govresearchgate.net

| Calculated Property | Typical Predicted Value/Information | Relevance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.0 to 5.0 D | Influences polarity and solubility. |

| Molecular Electrostatic Potential (MEP) | Negative potential on sulfonamide oxygens; Positive on amide N-H | Identifies sites for intermolecular interactions. |

Note: The values in this table are representative for pyridine-sulfonamide class compounds and are intended for illustrative purposes. Actual values for this compound would depend on the specific DFT method and basis set used in the calculation.

Advanced Analytical Methodologies in N,4 Dimethylpyridine 3 Sulfonamide Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is a cornerstone for the separation and analysis of multi-component mixtures. For a compound like N,4-Dimethylpyridine-3-sulfonamide, various chromatographic methods are employed to ensure its identity and purity.